7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Overview
Description
7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a benzothiolo-pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiolo ring.
- Reduction : Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
- Substitution : Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: . Its structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are being studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzothiolo-pyrimidine core can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds:
- 2-[(4-methylphenyl)methylsulfanyl]-3-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-one
- 3-amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-one
Uniqueness: The uniqueness of 7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl groups and the tetrahydro structure provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-10-3-6-12(7-4-10)16-19-17(21)15-13-8-5-11(2)9-14(13)22-18(15)20-16/h3-4,6-7,11H,5,8-9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUGALMPMZUKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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